MAO Inhibitory Potency Enhancement Over α-Ethyltryptamine
The 7-methyl substitution on the indole ring of α-ethyltryptamine produces an approximately 10-fold increase in monoamine oxidase (MAO) inhibitory potency. The parent compound αET achieves 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M, whereas the optical isomers of 7-Me-αET achieve equivalent inhibition at 2.1 × 10⁻⁵ M [(−)-isomer] and 2.6 × 10⁻⁵ M [(+)-isomer], representing a roughly 10-fold molar potency increase [1]. This enhancement is attributable specifically to the 7-methyl substituent, as the 6-hydroxy metabolite of αET shows 0% inhibition even at 10⁻³ M, confirming that substitution position critically determines MAO engagement [1]. This is a direct head-to-head comparison conducted within the same investigative program at Upjohn.
| Evidence Dimension | Concentration required for 50% MAO inhibition (IC50 surrogate) |
|---|---|
| Target Compound Data | 2.1 × 10⁻⁵ M [(−)-isomer] and 2.6 × 10⁻⁵ M [(+)-isomer] |
| Comparator Or Baseline | α-Ethyltryptamine (αET): 2.6 × 10⁻⁴ M |
| Quantified Difference | Approximately 10-fold lower IC50 (10× higher potency) for 7-Me-αET vs. αET |
| Conditions | In vitro MAO inhibition assay; referenced in Glennon & Dukat 2023 review citing original Upjohn studies (Greig et al.; Heinzelman et al.; Hester et al. J Med Chem 1964) |
Why This Matters
A 10-fold potency difference directly impacts the compound quantity required for in vitro MAO inhibition assays and necessitates dose adjustment when designing comparative pharmacology experiments; procurement of αET as a substitute would yield misleadingly weak MAO inhibition data.
- [1] Glennon RA, Dukat MG. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Pharmacol Transl Sci. 2023;6(12):1780-1789. Section 'AET as an Inhibitor of Monoamine Oxidase': reports AET 50% MAO inhibition at 2.6 × 10⁻⁴ M; 7-methyl-AET isomers at 2.1 × 10⁻⁵ M and 2.6 × 10⁻⁵ M. View Source
